2-Isocyanato-1,1-dimethoxypropane

Description

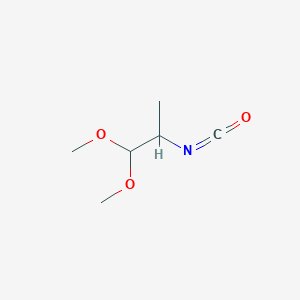

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1,1-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-5(7-4-8)6(9-2)10-3/h5-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSKPXLHSPIQLLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(OC)OC)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Isocyanato 1,1 Dimethoxypropane and Analogues

Routes to the Isocyanate Functionality within Dimethoxypropane Frameworks

The formation of the isocyanate group (-NCO) is a critical step, with both traditional and modern "phosgene-free" methods being applicable. The choice of method often depends on the nature of the starting precursor containing the dimethoxypropane framework.

Phosgene-Free Pathways: Carbamate (B1207046) Intermediates and Thermal Cracking

A prominent environmentally conscious alternative to the use of highly toxic phosgene is the thermal decomposition of carbamates. mdpi.comnih.gov This two-step approach first involves the synthesis of a suitable carbamate precursor, which is then heated to yield the isocyanate and an alcohol byproduct. researchgate.netacs.org

The general process can be summarized as:

Carbamate Formation: An appropriate amino- or nitro-dimethoxypropane precursor is converted into a carbamate.

Thermal Decomposition: The isolated carbamate is heated, often in the gas phase at temperatures around 400°C or in the liquid phase, sometimes with a catalyst, to induce elimination of the alcohol and formation of the isocyanate group. mdpi.comnih.gov

This method's primary advantage is the avoidance of phosgene and corrosive byproducts like HCl. researchgate.netacs.org The equilibrium of the thermal cracking reaction can be shifted towards the isocyanate product by carrying out the process under vacuum or with an inert carrier gas to remove the alcohol as it is formed. mdpi.com Various catalysts, including zinc oxide and montmorillonite K-10, have been studied to facilitate the decomposition at lower temperatures. nih.govresearchgate.net

| Phase | Temperature Range | Pressure | Catalysts | Key Feature |

|---|---|---|---|---|

| Gas Phase | ~400°C | Vacuum or Inert Gas Flow | Often non-catalytic | High energy, potential for byproducts mdpi.com |

| Liquid Phase | 150 - 250°C | Atmospheric or Reduced | ZnO, Bi₂O₃, Sn-based compounds nih.govresearchgate.net | Lower temperature, catalyst required nih.gov |

Reductive Carbonylation Strategies for Nitro-Precursors

Reductive carbonylation offers another significant phosgene-free route, directly converting a nitro compound into an isocyanate using carbon monoxide (CO). researchgate.netresearchgate.net This process is typically catalyzed by transition metal complexes, with palladium and rhodium systems being extensively studied. researchgate.netukessays.com

For the synthesis of 2-isocyanato-1,1-dimethoxypropane, this pathway would begin with a nitro-substituted precursor, 2-nitro-1,1-dimethoxypropane. The reaction involves the deoxygenation of the nitro group and subsequent carbonylation in a single step.

The direct synthesis of isocyanates via this method can be challenging and often requires forcing conditions. researchgate.net A common variation involves performing the reaction in the presence of an alcohol, which traps the isocyanate intermediate as a more stable carbamate. researchgate.net This carbamate can then be isolated and subjected to thermal cracking as described in the previous section.

| Catalyst System | Carbonyl Source | Typical Product | Reference |

|---|---|---|---|

| Palladium complexes (e.g., with phenanthroline ligands) | Carbon Monoxide (CO) | Carbamate (in alcohol) or Isocyanate | researchgate.netukessays.com |

| Rhodium complexes | Carbon Monoxide (CO) | Carbamate or Isocyanate | researchgate.net |

Conversion of Amino-Acetals to Isocyanate Derivatives

The classic and industrially established method for isocyanate synthesis is the phosgenation of a primary amine. nih.gov In this context, the precursor would be 2-amino-1,1-dimethoxypropane. The reaction proceeds by treating the amine with phosgene (COCl₂) or a safer equivalent like triphosgene (bis(trichloromethyl) carbonate). orgsyn.org

The reaction with phosgene typically occurs in two stages:

The amine reacts with phosgene to form a carbamoyl chloride.

Upon heating, the carbamoyl chloride eliminates a molecule of hydrogen chloride (HCl) to yield the isocyanate.

While effective, this method's major drawbacks are the extreme toxicity of phosgene and the production of corrosive HCl. nih.govacs.org Modern procedures often utilize triphosgene, a solid and therefore safer-to-handle phosgene equivalent, in the presence of a base (like sodium bicarbonate or pyridine) to neutralize the generated HCl. orgsyn.org This approach provides a convenient and high-yielding route to isocyanates under milder conditions. orgsyn.org

Synthesis of the 1,1-Dimethoxypropane (B11042) Moiety

The 1,1-dimethoxypropane structure, an acetal (B89532), is a key feature of the target molecule. Its synthesis typically involves the reaction of a carbonyl compound with an alcohol or the modification of an existing acetal.

Acetalization Reactions Utilizing 2,2-Dimethoxypropane as a Reagent

2,2-Dimethoxypropane is a widely used reagent for the formation of acetals and for protecting diol functional groups. atamanchemicals.com It can participate in transacetalization reactions, where it exchanges its methoxy (B1213986) or ketone groups in an acidic medium. chemicalbook.comguidechem.com

When 2,2-dimethoxypropane is mixed with an alcohol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid), an equilibrium is established, forming a new acetal and methanol. chemicalbook.com To drive the reaction to completion, the methanol byproduct is typically removed by distillation. chemicalbook.com The ability of 2,2-dimethoxypropane to react with water to form acetone and methanol also makes it an effective water scavenger in sensitive reactions. atamanchemicals.comstudy.com This methodology is particularly useful for converting diols into their corresponding isopropylidene derivatives (acetonides). guidechem.com While not a direct route to 1,1-dimethoxypropane from a simple precursor, the principles of transacetalization are fundamental to acetal chemistry. scielo.brresearchgate.net

Modifications of Propanone-Based Dimethoxy-Compounds

The synthesis of the 1,1-dimethoxypropane backbone can be envisioned starting from propanone (acetone) derivatives. The core structure of 2,2-dimethoxypropane is itself synthesized from the reaction of acetone and methanol in the presence of an acid catalyst. atamanchemicals.comgoogle.com

A synthetic strategy for this compound could involve functional group interconversion on a propanone-derived scaffold. For instance, a synthetic sequence could start with a functionalized propanone that is first converted to its dimethyl acetal. Subsequent chemical transformations of the functional group at the 2-position (e.g., reduction of a nitro group to an amine, followed by conversion to the isocyanate) would lead to the final product. This approach compartmentalizes the synthesis into the formation of the stable acetal moiety first, followed by the introduction of the more reactive isocyanate functionality.

Compound Index

Chemo- and Regioselective Considerations in Synthesis

The primary challenge in synthesizing this compound lies in the disparate reactivity and stability of the isocyanate and acetal functional groups. Isocyanates are highly electrophilic and readily react with a wide range of nucleophiles, including water, alcohols, and amines. Conversely, acetals are stable under basic and neutral conditions but are susceptible to hydrolysis under acidic conditions. Therefore, the choice of reagents and reaction conditions must be carefully managed to prevent unwanted side reactions.

Chemoselectivity:

A key chemoselective challenge is the introduction of the isocyanate group without compromising the integrity of the acetal. Many standard methods for isocyanate synthesis, such as the Curtius, Hofmann, or Lossen rearrangements, involve harsh reagents or conditions that could lead to the cleavage of the acetal. For instance, the acidic conditions often employed in the Curtius rearrangement could hydrolyze the 1,1-dimethoxypropane moiety.

To circumvent this, a synthetic strategy would likely rely on milder, more selective methods for isocyanate formation. One potential approach could involve the use of a protected precursor to the isocyanate group, which can be unmasked under neutral or basic conditions after the acetal has been established. Alternatively, the direct conversion of a primary amine to an isocyanate using a phosgene equivalent under carefully controlled, non-acidic conditions could be explored.

Another chemoselective consideration is the potential for the isocyanate group to react with any nucleophilic species present in the reaction mixture. This necessitates the use of aprotic solvents and anhydrous conditions to prevent the formation of carbamic acids (from water) or urethanes (from alcohol solvents).

Regioselectivity:

Regioselectivity becomes a critical factor when considering the synthesis of analogues of this compound, particularly those with additional functional groups. For example, if a precursor molecule contains multiple hydroxyl or amino groups, selective functionalization to introduce the isocyanate at the desired position would be paramount.

In the context of the target molecule, the regioselectivity of reactions involving the carbon backbone would also be important. For instance, if the synthesis starts from a propane (B168953) derivative, ensuring the introduction of the isocyanate functionality at the C-2 position and the dimethoxy group at the C-1 position would require precise control over the reaction sequence. This might involve the use of directing groups or the strategic installation and removal of protecting groups to guide the reactivity of specific positions on the molecule.

Potential Synthetic Strategies and Selectivity Control:

Given the lack of direct precedent, hypothetical synthetic routes must be considered. One plausible approach could start from a precursor already containing the 1,1-dimethoxypropane skeleton. For example, starting with 1,1-dimethoxy-2-aminopropane, the challenge would be the chemoselective conversion of the amino group to an isocyanate. This could potentially be achieved using reagents like triphosgene in the presence of a non-nucleophilic base to neutralize the generated HCl, thereby avoiding acidic conditions that would cleave the acetal.

A hypothetical reaction scheme is presented below:

| Precursor | Reagent | Product | Key Selectivity Consideration |

| 1,1-dimethoxy-2-aminopropane | Triphosgene, Non-nucleophilic base | This compound | Chemoselective conversion of the amine in the presence of the acid-sensitive acetal. |

Another strategy could involve the late-stage introduction of the acetal group onto a molecule already bearing a protected isocyanate precursor. This would require a robust protecting group for the isocyanate that can withstand the conditions of acetal formation.

Chemical Reactivity and Mechanistic Investigations of 2 Isocyanato 1,1 Dimethoxypropane

Reactivity Profile of the Isocyanate Group

The isocyanate functional group (-N=C=O) is characterized by the electrophilic nature of its central carbon atom, making it highly susceptible to attack by nucleophiles.

Nucleophilic Addition Reactions with Alcohols and Amines

General principles of organic chemistry predict that 2-isocyanato-1,1-dimethoxypropane would readily react with alcohols and amines.

The reaction of isocyanates with alcohols yields carbamates, while their reaction with amines produces ureas. These reactions are typically high-yielding and proceed under mild conditions, often at room temperature and without the need for a catalyst. sigmaaldrich.com For instance, the reaction of an isocyanate with an alcohol involves the attack of the alcohol's oxygen on the isocyanate carbon, followed by proton transfer to form the stable carbamate (B1207046) linkage. Similarly, the nitrogen atom of an amine attacks the isocyanate carbon to form a urea (B33335) derivative.

While no specific examples involving this compound are documented in the literature, the expected reactions would be as follows:

Hypothetical Reaction Schemes:

Reaction with an alcohol (e.g., Methanol): this compound + CH₃OH → Methyl (1,1-dimethoxypropan-2-yl)carbamate

Reaction with an amine (e.g., Ethylamine): this compound + CH₃CH₂NH₂ → 1-Ethyl-3-(1,1-dimethoxypropan-2-yl)urea

A data table illustrating the expected products from these general reactions is provided below.

| Reactant Class | Nucleophile Example | Expected Product |

| Alcohol | Methanol | Methyl (1,1-dimethoxypropan-2-yl)carbamate |

| Primary Amine | Ethylamine | 1-Ethyl-3-(1,1-dimethoxypropan-2-yl)urea |

| Secondary Amine | Diethylamine | 1,1-Diethyl-3-(1,1-dimethoxypropan-2-yl)urea |

Oligomerization and Polymerization Propensities

Isocyanates are known to undergo self-addition reactions to form dimers, trimers, and higher oligomers or polymers, particularly in the absence of strong nucleophiles or in the presence of certain catalysts. The high reactivity of the isocyanate group can lead to the formation of polyisocyanates. However, there is no specific information available regarding the oligomerization or polymerization tendencies of this compound.

Reactivity of the Acetal (B89532) Moiety

The 1,1-dimethoxypropane (B11042) portion of the molecule constitutes an acetal functional group.

Hydrolysis and Transacetalization Equilibrium Dynamics

Acetals are generally stable in neutral or basic media but are susceptible to hydrolysis under acidic conditions, which regenerates the corresponding carbonyl compound (in this case, a ketone) and the alcohol (methanol). wikipedia.org The hydrolysis is a reversible process, and the equilibrium can be manipulated by controlling the reaction conditions.

Transacetalization is another characteristic reaction of acetals, where the alkoxy groups are exchanged with other alcohol molecules in the presence of an acid catalyst. orgsyn.org For example, reacting this compound with a different alcohol under acidic conditions could lead to a mixture of acetals. There are no specific studies on the hydrolysis or transacetalization kinetics and equilibrium for this compound itself.

Role in Protecting Group Chemistry

Acetal groups are frequently used as protecting groups for carbonyl functionalities in multi-step organic synthesis. The 1,1-dimethoxypropane moiety in the target molecule could theoretically serve to protect a keto-group. This protection would be stable to basic and nucleophilic conditions that might be employed to react with the isocyanate functionality. The protecting group could then be removed under acidic conditions to reveal the ketone. However, no published research specifically employs this compound in this capacity.

Theoretical and Computational Mechanistic Studies

In the absence of specific computational data for this compound, this section will draw upon theoretical and computational investigations of similar isocyanate systems to provide a scientifically grounded overview of its likely mechanistic pathways.

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are powerful tools for elucidating the reaction mechanisms of isocyanates. rsc.orgresearchgate.netnih.gov These studies provide insights into the electronic structure, reaction energetics, and transition states of various isocyanate reactions.

For reactions involving isocyanates, DFT has been widely employed to study mechanisms such as cycloadditions and reactions with nucleophiles like alcohols and amines. acs.orgacs.orgrsc.org For instance, DFT calculations have been instrumental in demonstrating that the cycloaddition reactions of isocyanates can proceed through either concerted or stepwise mechanisms, with the solvent polarity playing a crucial role. acs.org In nonpolar solvents, a concerted mechanism is often favored, while polar solvents can stabilize zwitterionic intermediates, favoring a stepwise pathway. acs.org

Ab initio methods, such as the high-accuracy Gaussian-4 (G4) theory, have been used to investigate the thermodynamics and kinetics of isocyanate reactions, for example, with alcohols to form urethanes. nih.govmdpi.comnih.gov These studies have highlighted the importance of hydrogen bonding and the participation of multiple solvent or reactant molecules in the transition state, which can significantly lower the activation energy barrier compared to a simple bimolecular reaction. nih.govmdpi.comnih.govkuleuven.be

The electronic nature of the substituent attached to the isocyanate group is a critical factor in its reactivity. nih.gov Electron-withdrawing groups tend to increase the electrophilicity of the isocyanate carbon, enhancing its reactivity towards nucleophiles. Conversely, electron-donating groups can decrease reactivity. The 1,1-dimethoxypropane group in this compound, with its ether linkages, may have a modest electron-withdrawing inductive effect, potentially influencing the reactivity of the isocyanate group.

Computational studies on analogous systems, such as the reaction of phenyl isocyanate with alcohols, have provided detailed information on the energetics of these reactions. Below is a representative data table illustrating the types of findings from such studies.

| Reaction System | Computational Method | Calculated Property | Value (kJ/mol) | Reference |

| Phenyl isocyanate + 1-Propanol (in excess) | G4MP2 with SMD solvent model (THF) | Activation Energy (Ea) | 62.6 | nih.govmdpi.comnih.gov |

| Phenyl isocyanate + 1-Propanol (stoichiometric) | Experimental | Activation Energy (Ea) | 54 (approx.) | mdpi.com |

| Isocyanic acid + Methanol (trimer) | MP2/6-31G(d,p) | Activation Energy (Ea) | 27.0 | nih.gov |

This table presents data for analogous systems to illustrate the type of information obtained from quantum chemical investigations.

Transition state theory is a cornerstone of computational mechanistic studies, allowing for the identification of the highest energy point along a reaction coordinate, the transition state (TS). The geometry and energy of the TS provide crucial information about the feasibility and mechanism of a reaction.

For the reaction of isocyanates with alcohols, computational studies have elucidated the structures of the transition states. nih.govmdpi.comnih.govkuleuven.be In many cases, these are cyclic structures involving one or more alcohol molecules that act as a proton shuttle, facilitating the transfer of the hydroxyl proton to the nitrogen atom of the isocyanate as the new C-O bond is formed. This multimolecular mechanism significantly lowers the activation barrier. kuleuven.be For example, in the reaction of phenyl isocyanate with an excess of 1-propanol, a six-centered transition state has been proposed. nih.govmdpi.comnih.gov

The reaction coordinate for such a reaction typically involves the approach of the alcohol to the isocyanate, the formation of a pre-reaction complex stabilized by hydrogen bonding, passage through the cyclic transition state, and finally, the formation of the urethane (B1682113) product.

In cycloaddition reactions, such as the [3+2] cycloaddition of nitrones with isocyanates, transition state analysis has revealed the asynchronous nature of bond formation, where one new bond forms to a greater extent than the other in the transition state. acs.org The elucidation of the reaction coordinate confirms whether the reaction proceeds in a single concerted step or through a multi-step pathway involving intermediates. acs.org

The table below summarizes key findings from transition state analyses of analogous isocyanate reactions.

| Reaction System | Key Finding | Method | Reference |

| Phenyl isocyanate + 1-Propanol | Six-centered transition state leading to allophanate (B1242929) intermediate in isocyanate excess. | G4MP2/SMD | nih.govmdpi.comnih.gov |

| Nitrones + Isocyanates | Concerted mechanism in nonpolar solvents, stepwise in polar solvents. Asynchronous bond formation in the transition state. | DFT (M06-2X/cc-pVTZ) | acs.org |

| Isocyanic Acid + Methanol Clusters | Nucleophilic addition occurs across the N=C bond in a concerted manner, facilitated by a hydrogen-bond chain. | Ab initio | kuleuven.be |

This table presents data for analogous systems to illustrate the type of information obtained from transition state analysis.

Given the structural features of this compound, it is plausible that its reactions would follow similar mechanistic principles, with the specific energetics and transition state geometries being influenced by the electronic and steric profile of the 1,1-dimethoxypropane substituent.

Polymerization Science and Applications of 2 Isocyanato 1,1 Dimethoxypropane Derived Monomers

Polyurethane and Polyurea Synthesis

The isocyanate group is a cornerstone of polyurethane and polyurea chemistry, reacting readily with alcohols and amines, respectively. The presence of the 1,1-dimethoxypropane (B11042) moiety introduces a latent reactive site that can be deprotected post-polymerization, offering a pathway to functional materials.

Controlled Step-Growth Polymerization

The synthesis of polyurethanes and polyureas from isocyanate-based monomers typically proceeds via step-growth polymerization. nih.govutwente.nl Achieving control over this process is crucial for defining the polymer's molecular weight, dispersity, and ultimately, its macroscopic properties. In the context of monomers derived from 2-isocyanato-1,1-dimethoxypropane, controlled polymerization techniques would be essential to produce well-defined polymer chains. utexas.edu This control allows for the predictable construction of polymers with specific block lengths and architectures. utexas.edu

The step-growth mechanism involves the sequential reaction of monomers to form dimers, trimers, and eventually long polymer chains. nih.gov For a monomer like this compound, this would involve its reaction with a suitable co-monomer, such as a diol or a diamine, to form the polyurethane or polyurea backbone, respectively. nih.govutwente.nl The acetal (B89532) group is expected to remain stable under typical polyurethane and polyurea formation conditions, allowing for its later conversion to an aldehyde for further functionalization.

Catalytic Systems for Polymerization (e.g., Metal Complexes, Organocatalysts)

The reactivity of the isocyanate group can be precisely modulated through the use of catalysts. Both metal-based and organic catalysts have been extensively studied for polyurethane and polyurea synthesis. google.com Common metal catalysts include tin, bismuth, and zirconium complexes, which can accelerate the urethane-forming reaction. Organocatalysts, such as tertiary amines and N-heterocyclic carbenes, offer metal-free alternatives and can provide excellent control over the polymerization process.

For a monomer featuring the 1,1-dimethoxypropane group, the choice of catalyst would be critical to ensure selectivity for the isocyanate reaction while preserving the acetal protecting group. The development of catalytic systems that are mild enough not to cleave the acetal under polymerization conditions is a key consideration for harnessing the full potential of this monomer.

Microstructure Control and Stereoregularity in Polymer Chains

The chemical structure of this compound includes a chiral center at the second carbon atom of the propane (B168953) chain. This inherent chirality presents an opportunity for the synthesis of stereoregular polymers. By using stereospecific catalysts or chiral co-monomers, it may be possible to control the arrangement of the monomer units within the polymer chain, leading to isotactic, syndiotactic, or atactic microstructures.

The microstructure of a polymer has a profound impact on its physical properties, including crystallinity, melting point, and mechanical strength. The ability to control the stereochemistry of polyurethanes and polyureas derived from this compound could therefore open doors to materials with highly specific and tunable properties.

Cyclopolymerization of Diisocyanate Analogues

While this compound is a monoisocyanate, the principles of its reactivity can be extended to diisocyanate analogues. Cyclopolymerization is a unique polymerization technique applicable to 1,2- or 1,3-diisocyanates, where the molecule undergoes an intramolecular cyclization reaction during the polymerization process. acs.org This results in a polymer chain containing cyclic repeating units.

Should a diisocyanate be synthesized incorporating the 1,1-dimethoxypropane functionality, its cyclopolymerization could lead to novel polymer structures with constrained chain conformations. These cyclic units would influence the polymer's rigidity, thermal stability, and solution properties.

Copolymerization Strategies and Block Copolymer Synthesis

The true versatility of this compound-derived monomers is likely to be realized through copolymerization. By incorporating this functional monomer into a polymer chain with other monomers, a wide array of material properties can be accessed. Block copolymers, in particular, are a class of materials where two or more distinct polymer chains are linked together. nih.govmdpi.com

Derivatization and Structure Activity Relationships in 2 Isocyanato 1,1 Dimethoxypropane Chemistry

Synthesis and Characterization of Functionalized Analogues

The synthetic accessibility of analogues of 2-isocyanato-1,1-dimethoxypropane allows for a systematic investigation of structure-activity relationships. Modifications can be introduced at various positions to tune the molecule's properties.

Variations of the Alkyl Chain and Substituent Effects

The reactivity of the isocyanate group in this compound is influenced by the electronic and steric nature of its substituents. The electron-donating character of the two methoxy (B1213986) groups at the C1 position can modulate the electrophilicity of the isocyanate carbon.

The synthesis of analogues with varied alkyl chains can be achieved through multi-step synthetic sequences, often starting from corresponding amino acetals. The general reactivity of isocyanates involves their reaction with a variety of nucleophiles such as alcohols, amines, and water. wikipedia.org The rate of these reactions is sensitive to the electronic environment of the isocyanate group. Electron-withdrawing substituents tend to increase the reactivity of the isocyanate, while electron-donating groups decrease it. lumenlearning.com

For instance, the introduction of electron-withdrawing groups, such as halogens, on the alkyl backbone would be expected to enhance the reactivity of the isocyanate moiety towards nucleophiles. Conversely, the incorporation of bulkier alkyl groups near the isocyanate could introduce steric hindrance, potentially decreasing the reaction rate. wikipedia.org

A hypothetical study on the effect of substituents on the reactivity of analogous α-alkoxy isocyanates is presented in Table 1. The relative reaction rates would be determined by monitoring the reaction with a standard nucleophile, such as n-butanol, under controlled conditions.

Table 1: Hypothetical Relative Reaction Rates of Substituted Isocyanato-Acetal Analogues with n-Butanol

| Analogue Name | Substituent at C3 | Expected Relative Rate |

| This compound | -CH3 | 1.0 |

| 3-Chloro-2-isocyanato-1,1-dimethoxypropane | -CH2Cl | 2.5 |

| 2-Isocyanato-1,1-dimethoxybutane | -CH2CH3 | 0.9 |

| 2-Isocyanato-3-methyl-1,1-dimethoxybutane | -CH(CH3)2 | 0.7 |

Note: The data in this table is hypothetical and for illustrative purposes only, based on established principles of isocyanate reactivity.

Introduction of Chiral Centers

The development of stereoselective synthetic methods allows for the introduction of chiral centers in molecules, which is of paramount importance in various fields, including medicinal chemistry and materials science. nih.gov For this compound, a chiral center can be introduced at the C2 position.

The synthesis of enantiomerically pure this compound can be approached through several strategies. One common method involves the use of chiral auxiliaries or catalysts in the synthetic sequence. For example, starting from a chiral amino alcohol, one could synthesize the corresponding chiral amino acetal (B89532), which can then be converted to the chiral isocyanate. mdpi.com Asymmetric hydrogenation or amination reactions are also powerful tools for establishing chirality. documentsdelivered.com

The characterization of these chiral analogues would involve techniques such as polarimetry to measure the optical rotation, and chiral chromatography (e.g., HPLC or GC) to determine the enantiomeric excess. The absolute configuration of the chiral center could be determined by X-ray crystallography of a suitable crystalline derivative.

Exploration of Isocyanato-Acetal Hybrid Molecules

The dual functionality of this compound makes it an interesting building block for the creation of hybrid molecules. The isocyanate group can readily react with nucleophiles to form stable linkages such as urethanes, ureas, and thiocarbamates, while the acetal group can be deprotected under acidic conditions to reveal a reactive aldehyde. google.com

This orthogonal reactivity allows for a stepwise functionalization. For example, the isocyanate can first be reacted with a molecule containing a hydroxyl or amino group. The resulting product, now bearing a stable urethane (B1682113) or urea (B33335) linkage, still possesses the latent aldehyde functionality of the acetal. Subsequent hydrolysis of the acetal group can then liberate the aldehyde for further reactions, such as reductive amination or Wittig reactions.

This strategy can be employed to synthesize complex molecules with diverse functionalities. For example, a diol could be reacted with two equivalents of this compound to form a molecule with two terminal acetal groups, which can then be converted to dialdehydes.

Impact of Structural Modifications on Reactivity and Polymerization Behavior

Structural modifications to this compound and its derivatives can have a significant impact on their reactivity and ability to undergo polymerization. The isocyanate group is well-known for its ability to form polyurethanes through reaction with polyols. noaa.gov

The reactivity of the isocyanate group, as discussed in section 5.1.1, will directly influence the rate of polymerization. Analogues with more reactive isocyanate groups would be expected to polymerize more rapidly. Furthermore, the nature of the alkyl chain and any substituents can affect the properties of the resulting polymer, such as its thermal stability, mechanical strength, and solubility.

The acetal group can also play a role in the polymerization behavior. While generally stable under the conditions of polyurethane formation, the possibility of its participation or degradation under certain catalytic or thermal conditions should be considered. Moreover, the acetal group can be used as a post-polymerization modification site. A polymer chain containing pendant acetal groups can be treated with acid to generate aldehyde functionalities along the polymer backbone, which can then be used for cross-linking or for grafting other molecules.

Table 2: Potential Polymer Properties Based on Monomer Structure

| Monomer Analogue | Expected Polymer Characteristics |

| This compound | Flexible, potentially biodegradable due to acetal linkages. |

| 3-Chloro-2-isocyanato-1,1-dimethoxypropane | Increased flame retardancy, potentially higher glass transition temperature. |

| Di-isocyanate derived from a diol and this compound | Cross-linked network with tunable properties based on the diol linker. |

Note: The data in this table represents expected trends based on general polymer chemistry principles and is for illustrative purposes.

Analytical and Spectroscopic Characterization in Research on 2 Isocyanato 1,1 Dimethoxypropane

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular architecture of compounds. By probing the interactions of molecules with electromagnetic radiation, these techniques provide detailed information about the connectivity of atoms and the nature of functional groups.

Multi-Nuclear Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule in solution. For 2-isocyanato-1,1-dimethoxypropane, both ¹H and ¹³C NMR would be employed to map out the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the different hydrogen environments in the molecule. The methoxy (B1213986) groups (-OCH₃) would likely produce a singlet, integrating to six protons. The proton on the carbon bearing the isocyanate group and the methyl group protons would exhibit characteristic chemical shifts and splitting patterns due to spin-spin coupling, providing clear evidence for the propane (B168953) backbone and the relative positions of the substituents.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the isocyanate group (-N=C=O), typically appearing around 2275-2240 cm⁻¹. Other key absorptions would include C-H stretching vibrations from the alkyl groups and C-O stretching vibrations from the dimethoxy groups, providing further confirmation of the compound's structure.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₁₁NO₃), HRMS would provide a highly precise measurement of its molecular weight. This technique allows for the calculation of the exact mass, which can be used to confirm the molecular formula and distinguish it from other compounds with the same nominal mass. Predicted adducts, such as [M+H]⁺ and [M+Na]⁺, can aid in the identification process. sigmaaldrich.cn

Chromatographic and Separation Methods

Chromatographic techniques are essential for assessing the purity of a compound and for separating it from any impurities or isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that separates volatile compounds and then identifies them based on their mass-to-charge ratio. For this compound, GC would be used to verify its purity. The retention time of the compound is a characteristic property under specific chromatographic conditions. The coupled mass spectrometer would then provide a mass spectrum of the eluted compound, which serves as a molecular fingerprint and can be used to confirm its identity. The differentiation of positional isomers is a key application of this method.

High-Performance Liquid Chromatography (HPLC) for Purity and Isomer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC. For this compound, a reversed-phase HPLC method could be developed to assess its purity. The retention time of the main peak would be indicative of the compound, and the area of this peak relative to any other peaks would provide a quantitative measure of its purity. Different mobile phase compositions can be utilized to achieve optimal separation from any potential synthesis byproducts or isomers.

Thermal and Thermomechanical Characterization of Polymers

Thermal analysis techniques are crucial for understanding the behavior of polymers at different temperatures, which dictates their processing conditions and service limitations.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to measure the heat flow into or out of a polymer sample as a function of temperature or time. hu-berlin.de By heating or cooling the sample at a controlled rate, DSC can detect physical transitions. For a polymer derived from this compound, DSC would be used to identify key thermal events:

Glass Transition Temperature (Tg): This is the reversible transition in amorphous regions of a polymer from a hard, glassy state to a soft, rubbery state. It appears as a step-like change in the heat capacity on the DSC curve. hu-berlin.de The Tg is a critical parameter for determining the polymer's operational temperature range.

Crystallization Temperature (Tc): Upon cooling from a molten state, this is the temperature at which the polymer chains organize into ordered crystalline structures. This process is exothermic and appears as a peak on the DSC curve.

Melting Temperature (Tm): When a semi-crystalline polymer is heated, the crystalline domains melt at a specific temperature. This is an endothermic process that appears as a peak, providing information about the crystalline nature of the polymer. hu-berlin.de

Table 1: Illustrative DSC Data for a Hypothetical Polyurethane

This table demonstrates the type of data that DSC provides. Actual values for a polymer from this compound would depend on its specific molecular weight and structure.

| Thermal Property | Value (°C) |

| Glass Transition Temperature (Tg) | N/A |

| Crystallization Temperature (Tc) | N/A |

| Melting Temperature (Tm) | N/A |

| N/A: Data not available in published literature. |

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com This technique is essential for determining the thermal stability of a polymer. The resulting data, a TGA thermogram, plots the percentage of weight loss against temperature. For a polymer made with this compound, TGA would reveal:

Onset of Decomposition (T_onset): The temperature at which the polymer begins to lose mass due to thermal degradation.

Decomposition Temperature (T_d): The temperature at which the maximum rate of weight loss occurs. This is a key indicator of the polymer's thermal stability. researchgate.net

Residual Mass: The amount of material remaining at the end of the analysis, which can indicate the formation of a char layer or the presence of inorganic fillers. mdpi.com

Table 2: Illustrative TGA Data for a Hypothetical Polyurethane

This table shows typical parameters obtained from a TGA experiment. Specific values are dependent on the polymer's chemical structure.

| Thermal Stability Parameter | Value (°C) |

| Onset Decomposition (T_onset) | N/A |

| Max Decomposition (T_d) | N/A |

| Residual Mass at 600 °C (%) | N/A |

| N/A: Data not available in published literature. |

Microscopic and Structural Analysis

These methods provide insight into the physical structure of the polymer, from its surface features down to the atomic level arrangement.

Scanning Electron Microscopy (SEM) for Polymer Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of a material at high magnification. A focused beam of electrons scans the surface of the sample, and the resulting interactions generate signals that are used to create an image. For a polymer derived from this compound, SEM could be used to study:

Surface Texture: To observe whether the polymer surface is smooth, rough, or porous.

Phase Morphology: In polymer blends or composites, SEM can distinguish between different phases and assess the quality of their dispersion.

Fracture Analysis: Examining the surface of a fractured sample can provide information about the failure mechanism (e.g., brittle or ductile fracture).

X-ray Crystallography for Solid-State Structures

X-ray Crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. libretexts.orgrigaku.com When a single crystal of a material is struck by an X-ray beam, the atoms diffract the X-rays in a specific pattern. By analyzing this diffraction pattern, the electron density can be mapped, and the exact position of each atom can be determined.

For the monomer This compound , single-crystal X-ray crystallography could theoretically be used to determine its exact molecular geometry, bond lengths, and bond angles, provided a suitable single crystal could be grown. For a polymer derived from this monomer, X-ray diffraction would be used to:

Determine Crystallinity: Wide-angle X-ray scattering (WAXS) can determine the degree of crystallinity in a semi-crystalline polymer. Amorphous materials produce a broad halo, while crystalline materials produce sharp diffraction peaks.

Identify the Crystal Unit Cell: For highly crystalline polymers, fiber diffraction patterns can be used to determine the dimensions and symmetry of the unit cell, which is the basic repeating unit of the crystal lattice.

No crystallographic data for this compound or its polymers are currently available in crystallographic databases.

Future Perspectives and Emerging Research Directions

Development of Green Chemistry Approaches for Production and Utilization

The chemical industry's shift towards sustainability has put a spotlight on the production and use of isocyanates. rsc.org Traditionally, isocyanate synthesis involves hazardous reagents like phosgene. A key area of future research will be the development of phosgene-free, environmentally benign synthetic routes to 2-isocyanato-1,1-dimethoxypropane. This could involve exploring alternative reagents and catalytic systems that minimize waste and enhance safety.

Furthermore, the principles of green chemistry will drive the design of more efficient and atom-economical reactions utilizing this compound. This includes the development of catalytic processes that enable its selective transformation into valuable downstream products with minimal energy consumption and by-product formation. The focus will be on creating sustainable pathways for the production of polymers, pharmaceuticals, and agrochemicals derived from this versatile isocyanate. rsc.org

Integration into Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers exciting prospects for this compound. nih.gov The ability of molecules to self-assemble into well-defined, ordered structures is a powerful tool for creating novel materials with tailored properties. nih.gov The isocyanate group can readily participate in hydrogen bonding, a key interaction in many self-assembling systems.

Future research will likely explore the design of molecules incorporating the this compound moiety that can undergo spontaneous assembly into one-, two-, or three-dimensional supramolecular structures. The mechanism of this self-assembly, whether isodesmic or cooperative, will be a critical area of investigation as it dictates the bulk properties of the resulting material. rsc.org By carefully designing the molecular components, it may be possible to create "smart" materials that can respond to external stimuli, such as temperature or light, by altering their assembled structure and, consequently, their function.

Exploration in Bio-Conjugation and Functional Biomaterials

The reactivity of the isocyanate group towards nucleophiles, such as the amine groups found in proteins, makes this compound a promising candidate for bioconjugation. This process involves the covalent attachment of a molecule to a biomolecule, such as a protein or antibody, to impart new functionality.

Future research will focus on utilizing this compound to modify biological molecules for various applications. For instance, it could be used to attach imaging agents for diagnostic purposes or to link therapeutic agents for targeted drug delivery. The acetal (B89532) group, which can be deprotected to reveal a reactive aldehyde, offers a secondary point of modification, allowing for the creation of multifunctional biomaterials. This dual reactivity could be exploited to develop novel hydrogels, scaffolds for tissue engineering, and other advanced biomaterials with precisely controlled properties.

Advanced Catalyst Design for Selective Transformations

The development of new catalysts is crucial for unlocking the full potential of this compound. Future research will focus on designing highly selective catalysts that can direct the transformation of either the isocyanate or the acetal group, or both, with high precision.

Q & A

Q. What are the standard synthetic routes for 2-isocyanato-1,1-dimethoxypropane, and how can reaction conditions be optimized to improve yield?

Methodological Answer:

- Nucleophilic Substitution : React 1,1-dimethoxypropan-2-ol with phosgene or thiophosgene under anhydrous conditions to form the isocyanate group. Monitor reaction progress via FTIR for N=C=O peak emergence (~2270 cm⁻¹) .

- Purification : Use fractional distillation under reduced pressure (e.g., 40–60°C at 10 mmHg) to isolate the product. Confirm purity via GC-MS or HPLC .

- Optimization : Apply factorial design to test variables (temperature, catalyst concentration, solvent polarity). For example, a 2³ factorial experiment could identify interactions between parameters .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR : Use ¹³C NMR to confirm the isocyanate carbon (δ 120–130 ppm) and methoxy groups (δ 50–55 ppm). ¹H NMR can resolve methylene protons adjacent to the isocyanate group .

- FTIR : Key peaks include N=C=O (2270 cm⁻¹), C-O-C (1100–1250 cm⁻¹), and C-H stretches (2850–2950 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS can detect molecular ion [M+H]⁺ and fragmentation patterns to validate structure .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Ventilation : Perform reactions in fume hoods with HEPA filters to mitigate inhalation risks .

- Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant aprons, and full-face shields.

- Spill Management : Neutralize spills with alkaline solutions (e.g., 10% sodium bicarbonate) to hydrolyze isocyanate groups .

Advanced Research Questions

Q. How do solvent polarity and catalysts influence the reaction kinetics of this compound in urethane formation?

Methodological Answer:

- Kinetic Studies : Use stopped-flow spectroscopy to monitor reaction rates between this compound and alcohols. Compare polar aprotic (e.g., DMF) vs. nonpolar (toluene) solvents .

- Catalyst Screening : Test organotin catalysts (e.g., dibutyltin dilaurate) vs. tertiary amines (e.g., DABCO) using a DoE (Design of Experiments) approach. For example:

| Catalyst | Solvent | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| DBTDL | Toluene | 0.045 | |

| DABCO | DMF | 0.023 |

Q. How can researchers resolve contradictions in reported reactivity data for this compound under varying humidity conditions?

Methodological Answer:

- Data Triangulation : Cross-validate findings using multiple methods:

- Experimental : Conduct controlled humidity experiments (e.g., glovebox vs. ambient conditions) to measure hydrolysis rates .

- Theoretical : Use molecular dynamics simulations (e.g., GROMACS) to model water diffusion into the reaction matrix .

- Meta-Analysis : Systematically review literature to identify outliers and confounding variables (e.g., trace moisture in reagents) .

Q. What advanced computational tools are suitable for predicting the degradation pathways of this compound in environmental systems?

Methodological Answer:

- Quantum Mechanics : Run TD-DFT simulations to predict photodegradation products under UV exposure .

- Cheminformatics : Leverage databases like PubChem and Reaxys to map biodegradation pathways via enzymatic or microbial action .

- Machine Learning : Train models on existing isocyanate degradation data to predict half-lives in soil/water matrices .

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.